2-Chloro-3-fluoropyridin-4-amine
Description
2-Chloro-3-fluoropyridin-4-amine is a halogenated pyridine derivative characterized by a pyridine ring substituted with chlorine at position 2, fluorine at position 3, and an amine group at position 4. This compound is commercially available with a purity of >98% and is utilized in pharmaceutical and agrochemical research due to its reactive amine and halogen groups, which enable further functionalization . Its structural features make it a versatile intermediate in synthesizing bioactive molecules, particularly kinase inhibitors and antimicrobial agents. Commercial suppliers like CymitQuimica offer the compound at scalable quantities (1g to 500g), with pricing ranging from €20.00 (1g) to €673.00 (100g) .
Properties
IUPAC Name |
2-chloro-3-fluoropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-5-4(7)3(8)1-2-9-5/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGYOFOYGPXOFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60733842 | |
| Record name | 2-Chloro-3-fluoropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60733842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227577-03-8 | |
| Record name | 2-Chloro-3-fluoro-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227577-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-fluoropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60733842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-2-CHLORO-3-FLUOROPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions
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Precursor : tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate
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Reagents : Trifluoroacetic acid (TFA), dichloromethane (DCM), methanol
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Procedure :
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TFA (5 mL) is added to a solution of the precursor (1.9 g, 7.7 mmol) in DCM (10 mL).
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The mixture is stirred at 20°C for 5 hours.
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After concentration under reduced pressure, the residue is purified via NH₂ cartridge chromatography (0–10% MeOH in DCM).
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Key Data
| Parameter | Value |
|---|---|
| Yield | 94% |
| Purity | >98% (by NMR) |
| Reaction Time | 5 hours |
| Temperature | Ambient (20°C) |
| Product Characterization | δ 7.82 (d, J = 5.4 Hz, 1H), 6.60 (t, J = 5.8 Hz, 1H), 4.38 (br s, 2H) in CDC1₃ |
Diazotization/Fluorination of 2-Chloro-3-aminopyridine
An alternative route, described in CN102584689A, employs diazotization and fluorination to synthesize 2-chloro-3-fluoropyridine, which can subsequently undergo amination at the 4-position.
Reaction Conditions
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Starting Material : 2-Chloro-3-aminopyridine
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Reagents : tert-Butyl nitrite, copper fluoride (CuF₂), acetonitrile
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Procedure :
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2-Chloro-3-aminopyridine is reacted with tert-butyl nitrite and CuF₂ under nitrogen.
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The mixture is heated at 50–55°C for 2–3 hours.
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Crude product is distilled for purification.
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Mechanistic Insights and Optimization
Deprotection Mechanism
The Boc group removal proceeds via acid-catalyzed cleavage (Fig. 1). TFA protonates the carbamate oxygen, facilitating tert-butyl cation elimination and yielding the free amine.
Fluorination Selectivity
In diazotization-based methods, the use of CuF₂ as a fluorine source minimizes electrophilic byproducts. The reaction likely proceeds via a radical mechanism, where CuF₂ mediates fluorine transfer to the diazonium intermediate.
Industrial-Scale Considerations
Method 1 Advantages
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Scalability : Column chromatography can be replaced with recrystallization for cost-effective purification.
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Safety : Avoids high-pressure or cryogenic conditions.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Nucleophilic Substitution: The amine group can act as a nucleophile, reacting with suitable electrophiles to form new C-N bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed mechanisms and conditions are less commonly reported.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives.
Scientific Research Applications
2-Chloro-3-fluoropyridin-4-amine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoropyridin-4-amine in chemical reactions is primarily due to the presence of both a reactive amine group and halogen atoms, which offer multiple pathways for chemical interactions and transformations . These functional groups allow the compound to participate in various chemical reactions, leading to the formation of different products.
Comparison with Similar Compounds
Key Observations :
- Halogen Positioning : The position of chlorine and fluorine significantly impacts reactivity. For instance, 5-Chloro-4-fluoropyridin-2-amine (Cl at 5, F at 4) exhibits distinct electronic effects compared to this compound, influencing its binding to biological targets like kinases .
- Ring System : Replacing the pyridine core with pyrimidine (as in 2-chloropyrimidin-4-amine) reduces molecular weight and alters hydrogen-bonding capacity, affecting solubility and bioavailability .
- Functionalization Potential: The iodine substituent in 2-Chloro-3-fluoro-4-iodopyridine enables cross-coupling reactions, a feature absent in the parent compound .
Physicochemical and Electronic Properties
- Electron-Withdrawing Effects : The fluorine atom at position 3 in this compound enhances the electron-deficient nature of the pyridine ring, increasing susceptibility to nucleophilic substitution at the chlorine site .
- Hydrogen Bonding: The amine group at position 4 facilitates hydrogen bonding, critical for interactions with biological targets like enzymes or receptors. This property is shared with 5-Chloro-4-fluoropyridin-2-amine but absent in non-aminated analogs like 2-Chloro-3-fluoro-4-iodopyridine .
Biological Activity
2-Chloro-3-fluoropyridin-4-amine is a heterocyclic aromatic compound with significant potential in medicinal chemistry. Its structure allows it to interact with various biological targets, suggesting its utility as a pharmaceutical intermediate. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
- Molecular Formula : CHClFN
- Molecular Weight : 146.55 g/mol
- CAS Number : 1227577-03-8
The compound acts primarily as an intermediate in the synthesis of inhibitors targeting transforming growth factor-beta (TGF-β) and thrombin. These targets are crucial in regulating cell growth, differentiation, and coagulation pathways. The presence of electron-withdrawing groups in its structure enhances its reactivity and interaction with biological systems.
Biological Targets and Pathways
This compound has been shown to influence several biochemical pathways:
- Cell Growth and Differentiation : As a TGF-β inhibitor, it may modulate cellular responses related to growth and differentiation.
- Coagulation : Its role as a thrombin inhibitor suggests potential applications in managing coagulation disorders.
Table 1: Summary of Biological Activities
| Study Reference | Biological Activity | Target | IC50 Value |
|---|---|---|---|
| Inhibition of TGF-β | TGF-β | Not specified | |
| Thrombin inhibition | Thrombin | Not specified | |
| Cell proliferation | Various cancer cell lines | Not specified |
Synthesis and Analog Studies
Research has demonstrated that modifications to the pyridine scaffold can enhance potency against specific targets. For instance, analogs of this compound have been synthesized to improve binding affinity and selectivity towards TGF-β and thrombin .
Pharmacokinetics
Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability when administered in vivo. Observations from animal studies reveal that the compound maintains a longer half-life due to low clearance rates, which is advantageous for therapeutic applications .
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Half-life (h) | 1.12 |
| Clearance (mL/min/kg) | 4.9 |
| Bioavailability (%) | 21 |
Q & A
Q. Methodological Notes
- Synthetic Optimization : Use Schlenk techniques for moisture-sensitive steps and monitor reactions via TLC .
- Data Validation : Employ triplicate experiments with statistical analysis (e.g., ANOVA) to ensure reproducibility.
- Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., chlorinating agents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
